molecular formula C5H12ClNO3 B3316540 2-Amino-3-methoxy-2-methylpropanoic acid hydrochloride CAS No. 954120-52-6

2-Amino-3-methoxy-2-methylpropanoic acid hydrochloride

Cat. No. B3316540
CAS RN: 954120-52-6
M. Wt: 169.61
InChI Key: MZRNKARWEKMSFN-UHFFFAOYSA-N
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Description

2-Amino-3-methoxy-2-methylpropanoic acid hydrochloride, also known as AMPA, is a chemical compound that is used in scientific research as a tool to study the function of glutamate receptors in the brain. Glutamate is the most abundant neurotransmitter in the brain and is involved in many important functions, including learning and memory. The AMPA receptor is one of the main types of glutamate receptors and is involved in the fast transmission of signals between neurons.

Scientific Research Applications

Antioxidant and Pharmacological Potential of Chlorogenic Acid Chlorogenic Acid (CGA), a prominent phenolic compound, has garnered attention for its multifaceted pharmacological properties. The compound exhibits a broad spectrum of therapeutic roles, including antioxidant, antibacterial, hepatoprotective, and anti-inflammatory effects, among others. CGA's impact on lipid and glucose metabolism presents a promising avenue for the treatment of metabolic disorders such as diabetes and obesity. The review advocates for further research to explore and harness CGA's biological and pharmacological effects, suggesting its potential application as a natural food additive with health benefits (Naveed et al., 2018).

Exploration of Hydroxycinnamates' Antioxidant Activities The review on hydroxycinnamates, a group of plant phenylpropanoids, sheds light on their significant antioxidant activities. These compounds, found in various food groups, exhibit the ability to scavenge different types of free radicals, contributing to their antioxidant capacity. Ferulic acid, caffeic acid, and their derivatives have shown potent antioxidant activity in both in vitro and in vivo studies. This work underscores the importance of hydroxycinnamates in food and their potential health benefits, paving the way for further investigation into their role in disease prevention and health promotion (Shahidi & Chandrasekara, 2010).

properties

IUPAC Name

2-amino-3-methoxy-2-methylpropanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3.ClH/c1-5(6,3-9-2)4(7)8;/h3,6H2,1-2H3,(H,7,8);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZRNKARWEKMSFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)(C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-methoxy-2-methylpropanoic acid hydrochloride

CAS RN

954120-52-6
Record name 2-amino-3-methoxy-2-methylpropanoic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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